两性霉素B甲酯

描述

Amphotericin B methyl ester (AME) is a derivative of the parent compound amphotericin B, a well-known antifungal medication. AME has been studied for its potential use in treating various fungal infections, including those caused by Coccidioides immitis, Candida albicans, Cryptococcus neoformans, and Blastomyces dermatitidis. It has been reported to possess similar in vitro antifungal activity to amphotericin B but with less intrinsic toxicity in animal models . AME has also been used in the treatment of disseminated histoplasmosis with success, particularly in patients who have had adverse reactions to amphotericin B .

Synthesis Analysis

The synthesis of AME and its derivatives, such as 28-19F-AmB methyl ester and 35-deoxy amphotericin B methyl ester, involves chemical synthesis combined with the degradation of natural products. Techniques such as cross-coupling reactions and macrolactonization are employed to create these compounds. The fluorinated derivative 28-19F-AmB methyl ester, labeled at the polyene moiety, has shown antifungal activity similar to that of AmB and is expected to be a useful tool for NMR-based investigations of the ion-channel formation mechanism . A modular strategy for the synthesis of amphotericin B and its analogues has been developed, which includes an efficient gram-scale synthesis of various subunits and a novel method for coupling the mycosamine to the aglycone .

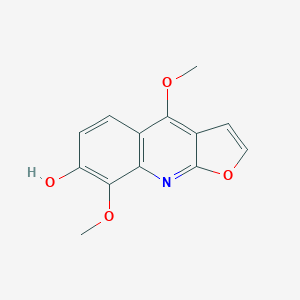

Molecular Structure Analysis

AME's molecular orientation within lipid bilayers has been studied using solid-state nuclear magnetic resonance (NMR). The results suggest that the molecular axis of AME is predominantly parallel to the normal of a lipid bilayer, supporting the barrel-stave model as a molecular assembly of AmB in membranes . This orientation is crucial for its ability to form pores across lipid bilayers, which is central to its antifungal activity.

Chemical Reactions Analysis

AME exhibits antiviral effects against enveloped viruses by binding to sterol components of the host cell membrane that become incorporated into the viral envelope. This interaction is postulated as the site of reaction with AME. The antiviral effects are dependent on AME concentration, contact time, and temperature, and are partially antagonized by the presence of serum .

Physical and Chemical Properties Analysis

AME is water-soluble, which is a significant difference from the parent compound amphotericin B. This property enhances its potential for use in various therapeutic contexts. In terms of toxicity, AME has been shown to be much less toxic than amphotericin B in acute and subacute toxicological studies in mice, rats, and dogs. It is less nephrotoxic and hepatotoxic, and its renal effects do not increase in severity with increasing dosage, suggesting an improved therapeutic ratio for the treatment of systemic mycoses . However, despite its lower toxicity, some studies have indicated that AME may be less efficacious than amphotericin B in treating certain fungal infections .

科学研究应用

抗真菌活性

两性霉素B及其衍生物,包括AME,表现出强大的抗真菌特性。它们通过形成孔洞破坏真菌细胞膜,导致细胞死亡。 AME对各种真菌病原体的有效性使其成为治疗侵袭性真菌病的宝贵工具 .

抗病毒作用

研究表明,某些多烯类抗生素,包括AME,具有抗病毒活性。它们与细胞膜和脂质膜的相互作用促成了其抗病毒作用。 尽管不像其抗真菌特性那样得到广泛研究,但这些抗病毒能力为未来研究提供了希望 .

抗肿瘤潜力

除了抗真菌和抗病毒作用外,AME还表现出抗肿瘤作用。其机制涉及膜相互作用,类似于其抗真菌作用。 对这方面的进一步研究可能会导致新型癌症疗法的出现 .

免疫调节

AME在治疗侵袭性支气管肺曲霉菌病中起着至关重要的作用。它的免疫调节和免疫刺激特性增强了免疫反应,有助于控制真菌感染。 这在全球大流行期间尤其重要,因为侵袭性曲霉菌病会使呼吸道感染复杂化 .

选择性膜靶向

像AME这样的多烯类药物选择性地靶向含有麦角固醇的真菌细胞膜。这种特异性允许有效地消灭真菌,同时保护含有胆固醇的宿主细胞膜。 这种选择性为实际的医疗应用和潜在的动脉粥样硬化预防开辟了道路 .

生化机制

AME对能量依赖性底物细胞膜通透性的影响为膜生物学提供了宝贵的见解。 AME结构的化学和基因工程修饰可能会产生更具选择性和更有效的抗生素形式 .

总之,两性霉素B甲酯展示了一系列广泛的应用,从抗真菌治疗到潜在的抗肿瘤作用。它的膜靶向特性使其成为医学研究和药理学的宝贵资产。 进一步的研究无疑将揭示其生物活性及其治疗潜力的更多方面 .

作用机制

Target of Action

The primary target of Amphotericin B and its derivatives, including the methyl ester, is ergosterol , a principal sterol in the fungal cytoplasmic membrane . Ergosterol plays a crucial role in maintaining the integrity and fluidity of fungal cell membranes. The high affinity of Amphotericin B for ergosterol is the basis for its selective toxicity towards fungal cells .

Mode of Action

Amphotericin B methyl ester interacts with ergosterol in the fungal cell membrane, forming transmembrane channels . This interaction is irreversible and leads to the disruption of membrane integrity . The formation of these channels alters the membrane’s permeability, allowing leakage of intracellular components . This leakage can ultimately lead to cell death .

Biochemical Pathways

The leakage of essential ions and molecules can disrupt numerous biochemical pathways, leading to cell death .

Pharmacokinetics

Studies on amphotericin b suggest that it is rapidly removed from circulation by cells of the macrophage phagocyte system . Tissue concentrations tend to be highest in the liver and spleen, with much lower levels in the kidneys and lungs . The ADME (Absorption, Distribution, Metabolism, Excretion) properties of Amphotericin B methyl ester and their impact on bioavailability would need further investigation.

Result of Action

The result of the action of Amphotericin B methyl ester is the death of the fungal cell. The compound’s interaction with ergosterol disrupts the integrity of the fungal cell membrane, leading to leakage of intracellular components and ultimately cell death .

Action Environment

The action of Amphotericin B methyl ester can be influenced by various environmental factors. For instance, temperature seems to play a role in the dissociation of Amphotericin B from the liposome and shift to the fungus, with the most efficient transfer occurring at body temperature . Furthermore, reactions involving Amphotericin B are often protected from light . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of Amphotericin B methyl ester.

安全和危害

未来方向

The high sterol selectivity of the action of polyenes opens broad prospects for the use of polyene antifungal drugs in practical medicine and pharmacology in the treatment of invasive mycoses and the prevention of atherosclerosis . Chemical and genetic engineering transformation of the structure of polyene antibiotic molecules opens prospects for the identification and creation of new biologically active forms of the antibiotic that have a high selectivity of action in the treatment of pathogenic infections .

属性

IUPAC Name |

methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H75NO17/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)62-5)38(55)27-48(61,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57/h6-19,28-39,41-45,47,50-55,57-59,61H,20-27,49H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZIZEMIKKIBCA-TYVGYKFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)OC)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H75NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35375-29-2 (hydrochloride) | |

| Record name | Methylamphotericin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036148897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701009331 | |

| Record name | Methylamphotericin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

938.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36148-89-7 | |

| Record name | Amphotericin B monomethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36148-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylamphotericin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036148897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylamphotericin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPHOTERICIN B METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/074Z98YIW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Amphotericin B methyl ester, a semisynthetic derivative of Amphotericin B, primarily targets ergosterol, a key component of fungal cell membranes. [, , ] Similar to its parent compound, it binds to ergosterol, forming pores in the fungal cell membrane. [, , ] This disrupts membrane integrity, leading to leakage of essential cellular components and ultimately cell death. [, , ]

A: While Amphotericin B methyl ester preferentially binds to ergosterol, it can also interact with cholesterol, a component of mammalian cell membranes, albeit to a lesser extent. [, , ] This interaction can cause toxicity, although it is significantly reduced compared to Amphotericin B. [, , ]

ANone: Unfortunately, the provided research abstracts do not specify the molecular formula, weight, or spectroscopic data for Amphotericin B methyl ester.

ANone: The research provided focuses primarily on the antifungal and antiviral properties of Amphotericin B methyl ester. There is no mention of catalytic properties or applications in these studies.

ANone: The provided abstracts do not mention the use of computational chemistry or modeling techniques to study Amphotericin B methyl ester.

A: While the specific structural modifications are not detailed in the abstracts, it's suggested that the presence of the methyl ester group in Amphotericin B methyl ester contributes to its reduced toxicity compared to the parent compound, Amphotericin B. [, , , ] The methyl ester group may alter the drug's interaction with mammalian cell membranes, decreasing its affinity for cholesterol and thereby reducing toxicity.

A: Yes, the addition of an N-methyl-N-D-fructosyl group to Amphotericin B methyl ester, resulting in N-methyl-N-D-fructosyl Amphotericin B methyl ester (MF-AME), significantly reduces toxicity while maintaining antifungal activity. [, ] This derivative shows a reduced tendency to form oligomers in aqueous solutions, potentially contributing to its lower toxicity. [, ]

A: The research mentions the use of an ascorbate salt of Amphotericin B methyl ester. [, , ] This formulation might contribute to improved solubility and potentially bioavailability, but specific details are not provided in the abstracts. Additionally, liposomal formulations of Amphotericin B methyl ester and its derivatives have been investigated for their potential to improve therapeutic index. []

ANone: The provided research abstracts predominantly focus on the pharmacological and toxicological aspects of Amphotericin B methyl ester. Information regarding specific SHE regulations is not discussed.

A: Studies in mice have shown significant differences in the pharmacokinetics of Amphotericin B methyl ester depending on the route of administration. [] Intravenous administration results in significantly higher accumulation in the lungs compared to intraperitoneal administration. [] Conversely, intraperitoneal administration leads to significantly lower excretion of radioactivity compared to intravenous administration. []

A: Based on thin-layer chromatography, radioactivity, and bioautographic analysis of urine samples from mice treated with radiolabeled Amphotericin B methyl ester, no detectable de-esterification to Amphotericin B was observed, suggesting that the methyl ester form remains intact in vivo. []

A: Research in rhesus monkeys indicated that after intravenous administration, Amphotericin B methyl ester achieves 7.2 to 12.2 times higher concentrations in serum and 2.5 to 7.8 times higher concentrations in urine compared to Amphotericin B. [] Additionally, Amphotericin B methyl ester demonstrated a faster elimination rate from the central compartment (blood) than Amphotericin B. []

A: Amphotericin B methyl ester exhibits broad-spectrum antifungal activity against various pathogenic fungi, including Candida albicans, Cryptococcus neoformans, Blastomyces dermatitidis, and Histoplasma capsulatum, but its potency is generally slightly lower than Amphotericin B. [, , , ]

A: Research investigating the antiviral activity of Amphotericin B methyl ester against HIV-1 identified mutations in the cytoplasmic tail of the viral glycoprotein gp41 that confer resistance. [] These mutations are located within a highly conserved endocytosis motif, suggesting that the antiviral activity of Amphotericin B methyl ester involves interference with viral entry. []

ANone: The provided abstracts do not mention specific instances of cross-resistance between Amphotericin B methyl ester and other antifungal agents.

A: While generally considered less toxic than Amphotericin B, Amphotericin B methyl ester can still induce toxicity in animal models. [, , ] Studies in dogs and rats have shown that Amphotericin B methyl ester is less nephrotoxic than Amphotericin B, although it can still cause mild, transient increases in serum urea nitrogen and creatinine levels. [, ]

A: A study reported a high incidence of leukoencephalopathy (brain white matter disease) in patients treated with Amphotericin B methyl ester for various fungal infections. [] The severity of neurologic dysfunction and white matter degeneration correlated with the cumulative dose of Amphotericin B methyl ester administered. [] This finding underscores the need for further research and careful consideration of potential neurotoxic effects associated with Amphotericin B methyl ester use.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B131974.png)

![(2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]acetate](/img/structure/B131976.png)

![(3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one](/img/structure/B131989.png)